5-Methyl-N-phenylbenzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-10-7-8-13-12(9-10)16-14(17-13)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
SJERMAXXFIXBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Benzoxazole-2-thiol
Step 2: Amine Incorporation via Chloroacetyl Chloride
-
Reactants : Benzoxazole-2-thiol (1.0 equiv), chloroacetyl chloride (1.2 equiv), aniline (2.0 equiv).
-
Conditions : Reflux in toluene for 4 hours.
-
Purification : Silica gel chromatography (hexane/acetone, 3:1).
Key Advantage : Avoids transition metals, making it suitable for scalable synthesis.
I₂-Mediated Oxidative Cyclodesulfurization
This iodine-catalyzed method employs oxidative desulfurization of thiourea intermediates.
Procedure :
-
Reactants : 5-Methyl-2-aminophenol (1.0 equiv), phenyl isothiocyanate (1.1 equiv), I₂ (0.2 equiv).
-
Conditions : Stirring in DMF at 80°C for 2 hours.
-
Workup : Dilution with water, filtration.
Mechanism :
Iodine facilitates intramolecular C–O bond formation via a thiourea intermediate, followed by aerial oxidation to the benzoxazole.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables late-stage functionalization of preformed benzoxazole cores.
Procedure :
-
Reactants : 5-Bromo-N-phenylbenzo[d]oxazol-2-amine (1.0 equiv), methylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%).
-
Conditions : Microwave irradiation at 150°C for 20 minutes in H₂O/DMF.
-
Purification : Preparative HPLC.
Limitation : Moderate yields due to competing side reactions.
Microwave-Assisted Green Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and energy consumption.
Procedure :
-
Reactants : 5-Methyl-2-aminophenol (1.0 equiv), aniline (1.2 equiv), FeCl₃·6H₂O (20 mol%).
-
Conditions : Microwave at 150°C for 20 minutes in H₂O.
-
Workup : Filtration, washing with ethanol.
Advantages : Solvent-free, high atom economy, and short reaction time.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| PPA Cyclocondensation | 180°C, 5 h | 76–82 | Scalable, simple workup | High temperature, corrosive PPA |
| NCTS/BF₃·Et₂O | Reflux, 24–30 h | 89–91 | High yield, broad substrate scope | Long reaction time |
| Smiles Rearrangement | Reflux, 4 h | 83–87 | Metal-free, two-step synthesis | Requires thiol intermediate |
| I₂-Mediated | 80°C, 2 h | 84–88 | Eco-friendly, short time | Limited to aryl isothiocyanates |
| Suzuki Coupling | Microwave, 20 min | 58–62 | Late-stage functionalization | Moderate yield, Pd cost |
| Microwave/FeCl₃ | Microwave, 20 min | 90–92 | Green, rapid | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .
Scientific Research Applications
5-Methyl-N-phenylbenzo[d]oxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anthelmintic agent, showing activity against parasitic nematodes.
Materials Science: The compound is used in the synthesis of poly(benzoxazole imide)s, which have excellent thermal stability and mechanical properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, as an anthelmintic agent, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . Molecular docking studies suggest that it may interact with tubulin beta chains and glutamate-gated channels .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-Methyl-N-phenylbenzo[d]oxazol-2-amine with structurally similar compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Benzoxazole Ring
5-Methyl-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2d)
- Structure : 5-methyl benzoxazole with a 4-nitrophenyl group.
- Key Data :
6-Methyl-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2e)
- Structure : 6-methyl benzoxazole with a 4-nitrophenyl group.
- Key Data :
5-Methoxy-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2g)
Variations in the N-Phenyl Substituent
N-Methylbenzo[d]oxazol-2-amine (2a)
- Structure : N-methyl instead of N-phenyl.
- Key Data: Anthelmintic Activity: Effective against Trichinella spiralis with low cytotoxicity (IC₅₀: 12 µM vs. 120 µΜ for albendazole) .
5-Methyl-N-(2-methoxy-4-nitrophenyl)benzo[d]oxazol-2-amine (2k)
Physicochemical and Spectral Comparisons
| Compound | Melting Point (°C) | ¹H NMR (Key Signals) | IR (C=N/C-O) |
|---|---|---|---|
| 5-Methyl-N-(4-nitrophenyl) (2d) | 256–257 | δ 2.45 (s, CH₃) | 1620 cm⁻¹ (C=N) |
| 6-Methyl-N-(4-nitrophenyl) (2e) | 226–228 | δ 2.47 (s, CH₃) | 1615 cm⁻¹ (C=N) |
| 5-Methoxy derivative (2g) | Not reported | δ 3.98 (s, OCH₃) | 1590 cm⁻¹ (C-O) |
- Trends : Methyl groups at the 5-position increase melting points due to symmetry, while methoxy groups lower thermal stability. IR shifts reflect electronic differences between C=N and C-O bonds .
Q & A
Q. What are the common synthetic routes for 5-Methyl-N-phenylbenzo[d]oxazol-2-amine?
The compound is typically synthesized via condensation reactions between 2-aminophenol derivatives and substituted isocyanates or through cyclization of precursors. Key methods include:
- Microwave-assisted catalysis : Using n-butylammonium iodide (nBu4NI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant under microwave irradiation, achieving yields of ~45–74% .
- Column chromatography purification : Isolation from crude reaction mixtures using silica gel and eluents like hexane/ethyl acetate (3:1) .
- Solvent-mediated synthesis : Reactions in acetone or chloroform under reflux, followed by recrystallization .
Q. How is this compound characterized using spectroscopic techniques?
- <sup>1</sup>H NMR : Key signals include the NH proton at δ 2.98 (singlet, CD3COCD3) and aromatic protons between δ 6.99–7.90 . Methyl groups appear at δ 2.50 (C-5 methyl) .
- <sup>13</sup>C NMR : Distinct peaks for the oxazole ring (δ 157.5, 147.1) and aromatic carbons (δ 124.6–141.8) .
- HRMS : Calculated m/z 239.1179 (C14H13N2O), with experimental values matching within ±0.0014 .
Q. What purification strategies are effective for isolating this compound?
- Silica gel chromatography : Optimal separation is achieved with hexane/ethyl acetate (3:1), yielding high-purity solids .
- Recrystallization : Using chloroform or acetone to obtain crystalline forms, with melting points reported between 135–138°C .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for its synthesis?
- Catalyst selection : nBu4NI improves reaction efficiency under microwave conditions but requires careful control of oxidant (TBHP) stoichiometry to avoid over-oxidation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may complicate purification due to byproduct formation .
- Temperature sensitivity : Excessive heat during microwave irradiation can degrade the oxazole ring, reducing yields .
Q. How can contradictions in spectral data across studies be resolved?
- Solvent-induced shifts : NH proton signals vary between δ 2.73–5.29 depending on solvent (e.g., CDCl3 vs. CD3COCD3) .
- Crystallographic vs. solution data : X-ray structures (e.g., from ) confirm planar oxazole geometry, while solution NMR may show dynamic effects due to hydrogen bonding .
- Impurity analysis : HRMS and <sup>13</sup>C DEPT experiments distinguish between isomeric byproducts and the target compound .
Q. What computational approaches are used to study its molecular interactions?
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites, such as the electron-deficient oxazole ring, which participates in hydrogen bonding .
- Molecular docking : Simulations with enzymes (e.g., mTOR kinase) reveal binding affinities, as seen in the high binding energy (−30.828 kcal/mol) of analogous benzoxazole derivatives .
Q. How is this compound applied in drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
